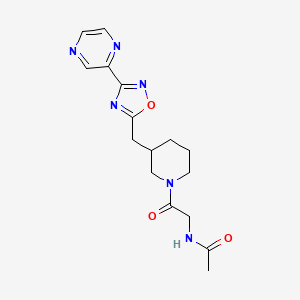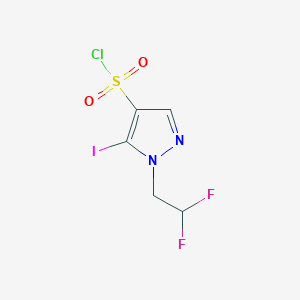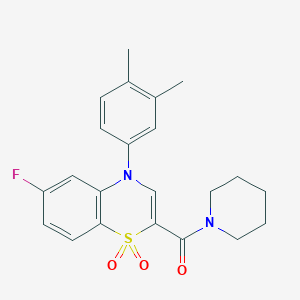![molecular formula C26H27N5O5 B2548635 8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-48-0](/img/no-structure.png)
8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Preliminary Pharmacological Evaluation
Research has highlighted the synthesis of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives, showing potential anxiolytic-like and antidepressant activities in preclinical studies. These findings suggest that compounds with the imidazo[2,1-f]purine core might offer promising leads for developing new therapeutic agents with anxiolytic or antidepressant properties (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further investigations into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies have identified compounds with significant potential as antidepressant and anxiolytic agents, highlighting the critical role of substituents in enhancing receptor affinity and selectivity (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
The exploration of octahydro- and dimethoxyisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has revealed compounds with notable activity against serotonin and dopamine receptors, as well as phosphodiesterases. These findings underscore the therapeutic potential of such compounds in neuropsychiatric disorders (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity
Research has also been directed towards synthesizing 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive activities. This suggests a broader spectrum of potential therapeutic applications for imidazo[2,1-f]purine derivatives beyond their neuropsychiatric effects (Nilov et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-ethoxyethylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reacted with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "2-ethoxyethylamine", "1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyethylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine.", "Step 2: Reduction of the imine with a reducing agent to yield the intermediate.", "Step 3: Reaction of the intermediate with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to form the final product." ] } | |
Numéro CAS |
886901-48-0 |
Formule moléculaire |
C26H27N5O5 |
Poids moléculaire |
489.532 |
Nom IUPAC |
6-(2,5-dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O5/c1-5-36-14-13-29-24(32)22-23(28(2)26(29)33)27-25-30(22)16-20(17-9-7-6-8-10-17)31(25)19-15-18(34-3)11-12-21(19)35-4/h6-12,15-16H,5,13-14H2,1-4H3 |
Clé InChI |
XOPXZTSOROVTET-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2548557.png)

![3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide](/img/structure/B2548560.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2548562.png)


![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide](/img/structure/B2548566.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)
